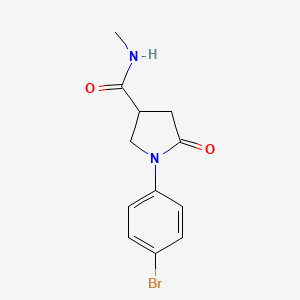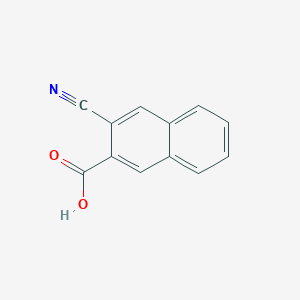
benzyl 3,4-di-O-acetyl-2-(acetylamino)-2-deoxy-alpha-D-glucopyranosiduronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S,3S,4R,5R,6S)-3,4-BIS(ACETYLOXY)-6-(BENZYLOXY)-5-ACETAMIDOOXANE-2-CARBOXYLIC ACID is a complex organic compound characterized by multiple functional groups, including acetoxy, benzyloxy, and acetamido groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3S,4R,5R,6S)-3,4-BIS(ACETYLOXY)-6-(BENZYLOXY)-5-ACETAMIDOOXANE-2-CARBOXYLIC ACID typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Protection and Deprotection Steps: Protecting groups are used to shield reactive sites during intermediate steps.
Acetylation: Introduction of acetoxy groups through acetylation reactions.
Benzylation: Addition of benzyloxy groups via benzylation.
Amidation: Formation of the acetamido group through amidation reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including:
Batch Reactors: Used for controlled reaction conditions.
Continuous Flow Reactors: For efficient and scalable production.
Purification Techniques: Such as crystallization, distillation, and chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
(2S,3S,4R,5R,6S)-3,4-BIS(ACETYLOXY)-6-(BENZYLOXY)-5-ACETAMIDOOXANE-2-CARBOXYLIC ACID undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Including palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (2S,3S,4R,5R,6S)-3,4-BIS(ACETYLOXY)-6-(BENZYLOXY)-5-ACETAMIDOOXANE-2-CARBOXYLIC ACID is used as a building block for synthesizing more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways due to its structural complexity.
Medicine
In medicine, derivatives of this compound could be explored for potential therapeutic applications, such as drug development for targeting specific biological pathways.
Industry
In the industrial sector, this compound might be used in the synthesis of specialty chemicals, polymers, and materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2S,3S,4R,5R,6S)-3,4-BIS(ACETYLOXY)-6-(BENZYLOXY)-5-ACETAMIDOOXANE-2-CARBOXYLIC ACID involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups enable it to bind to specific sites, influencing biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
(2S,3S,4R,5R,6S)-3,4-BIS(ACETYLOXY)-6-(METHOXY)-5-ACETAMIDOOXANE-2-CARBOXYLIC ACID: Similar structure but with a methoxy group instead of a benzyloxy group.
(2S,3S,4R,5R,6S)-3,4-BIS(ACETYLOXY)-6-(ETHOXY)-5-ACETAMIDOOXANE-2-CARBOXYLIC ACID: Contains an ethoxy group instead of a benzyloxy group.
Propiedades
Fórmula molecular |
C19H23NO9 |
|---|---|
Peso molecular |
409.4 g/mol |
Nombre IUPAC |
(2S,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-phenylmethoxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C19H23NO9/c1-10(21)20-14-15(27-11(2)22)16(28-12(3)23)17(18(24)25)29-19(14)26-9-13-7-5-4-6-8-13/h4-8,14-17,19H,9H2,1-3H3,(H,20,21)(H,24,25)/t14-,15-,16+,17+,19+/m1/s1 |
Clave InChI |
DGLLGMCNJIJRLN-GJGATLCTSA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)C(=O)O)OC(=O)C)OC(=O)C |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)C(=O)O)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(dimethylamino)phenyl]-2-phenyl-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12444247.png)

![Cyclohexanone, 2-[(2-bromophenyl)methyl]-](/img/structure/B12444269.png)
![6-methyl-2-{[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]sulfanyl}pyridine-3-carbonitrile](/img/structure/B12444277.png)

![[4-(2,3-Dimethylphenyl)piperazin-1-yl][1-(4-fluorobenzyl)piperidin-4-yl]methanone](/img/structure/B12444296.png)



![3-[4-(Hexyloxy)phenyl]-5-[4-(nonyloxy)phenyl]-1,2,4-oxadiazole](/img/structure/B12444320.png)
![(4Z)-2-(1,3-benzothiazol-2-yl)-5-{[(4-methylphenyl)sulfanyl]methyl}-4-{1-[(thiophen-2-ylmethyl)amino]ethylidene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12444323.png)

